molecular formula C17H13F4N3O2 B6940953 N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B6940953
M. Wt: 367.30 g/mol
InChI Key: LVSDAOMRNWZVDD-OAHLLOKOSA-N
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Description

N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the imidazopyridine family. Its unique structure and fluorinated phenyl ring confer distinctive chemical and biological properties, making it a point of interest in various fields of research.

Properties

IUPAC Name

N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4N3O2/c1-26-13-4-2-10(8-12(13)18)15(17(19,20)21)23-16(25)11-3-5-14-22-6-7-24(14)9-11/h2-9,15H,1H3,(H,23,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSDAOMRNWZVDD-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)NC(=O)C2=CN3C=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](C(F)(F)F)NC(=O)C2=CN3C=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves the following steps:

  • Formation of the Imidazopyridine Core: : This is usually achieved through the cyclization of appropriate precursors under specific conditions.

  • Introduction of the Trifluoroethyl Group: : The trifluoroethyl group is introduced via nucleophilic substitution reactions, employing reagents like trifluoroethyl iodide.

  • Attachment of the Fluorinated Phenyl Ring: : This step involves coupling the imidazopyridine intermediate with a fluorinated benzyl halide in the presence of a base.

Industrial Production Methods

For industrial-scale production, process optimization to enhance yield and minimize by-products is crucial. Methods like continuous flow synthesis and solvent-free reactions are being explored to achieve environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methoxy and phenyl positions, forming various oxidized derivatives.

  • Reduction: : Reduction reactions mainly target the imidazo ring, producing reduced imidazo derivatives.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazo positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LAH) or catalytic hydrogenation.

  • Substitution: : Sodium hydride for nucleophilic, and Friedel-Crafts catalysts for electrophilic substitution.

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, often with altered biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, due to its reactive functional groups and stability.

Biology

Biologically, it exhibits potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Medicine

In medicine, it is being investigated for its role in developing new therapeutic agents for various conditions, owing to its unique binding properties and pharmacokinetics.

Industry

Industrially, it finds use in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

Mechanism by which the Compound Exerts its Effects

The compound primarily exerts its effects through the interaction of its functional groups with biological targets. The trifluoroethyl and methoxy groups enhance its lipophilicity and membrane permeability.

Molecular Targets and Pathways Involved

It interacts with specific enzymes, particularly those involved in signal transduction and metabolic pathways, modulating their activity. Its binding to certain receptors can alter cellular responses, making it a candidate for drug development.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its trifluoroethyl group, which is less common in similar compounds. This fluorinated group enhances its metabolic stability and binding affinity compared to non-fluorinated analogs.

List of Similar Compounds

  • N-ethylimidazo[1,2-a]pyridine-6-carboxamide: : Lacks the trifluoroethyl group.

  • N-[(1R)-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide: : Similar structure but lacks the trifluoro group.

  • N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide: : Fluorinated but lacks the phenyl substituents.

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